molecular formula C13H12O4 B589214 [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) CAS No. 136985-26-7

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)

Cat. No. B589214
M. Wt: 232.235
InChI Key: HAJUPYDANBVGNZ-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI), commonly known as BHT or butylated hydroxytoluene, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. BHT is a white or yellowish solid that is soluble in many organic solvents and has a melting point of 69-71°C. BHT is used to prevent the oxidation of fats and oils in food, which can cause rancidity and spoilage. BHT is also used as a preservative in cosmetics and pharmaceuticals.

Mechanism Of Action

BHT acts as an antioxidant by donating hydrogen atoms to free radicals, which prevents them from reacting with and damaging other molecules. BHT is particularly effective at preventing the oxidation of fats and oils, which can lead to the formation of harmful compounds such as peroxides and aldehydes. BHT has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

BHT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. BHT has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. BHT has also been shown to decrease the production of reactive oxygen species and to increase the levels of glutathione, a key antioxidant molecule. BHT has been studied for its potential to improve insulin sensitivity and to protect against liver damage caused by alcohol and other toxins.

Advantages And Limitations For Lab Experiments

BHT is a widely used antioxidant that has been extensively studied for its properties and effects. BHT is relatively inexpensive and easy to obtain, and is widely available in the food, cosmetic, and pharmaceutical industries. However, BHT has some limitations for lab experiments. BHT can interfere with certain assays and may have variable effects depending on the experimental conditions. BHT can also have toxic effects at high concentrations, and care must be taken to use appropriate doses in experiments.

Future Directions

There are many potential future directions for research on BHT and its effects. BHT has been studied for its potential anti-cancer and anti-inflammatory effects, and further research is needed to explore these effects in more detail. BHT has also been studied for its potential to improve cognitive function and to protect against neurodegenerative diseases, and further research is needed to understand the mechanisms underlying these effects. BHT may also have potential applications in the treatment of metabolic disorders such as diabetes and obesity, and further research is needed to explore these possibilities. Overall, BHT is a promising compound with many potential applications in medicine and industry, and further research is needed to fully understand its properties and effects.

Synthesis Methods

BHT is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then oxidized with air or oxygen to form BHT. The synthesis of BHT is a well-established process that has been optimized for industrial production.

Scientific Research Applications

BHT has been extensively studied for its antioxidant properties and its potential health benefits. BHT has been shown to protect against oxidative damage in vitro and in vivo, and has been studied for its potential anti-cancer and anti-inflammatory effects. BHT has also been studied for its potential to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

136985-26-7

Product Name

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)

Molecular Formula

C13H12O4

Molecular Weight

232.235

IUPAC Name

4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol

InChI

InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3

InChI Key

HAJUPYDANBVGNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O

synonyms

[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)

Origin of Product

United States

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